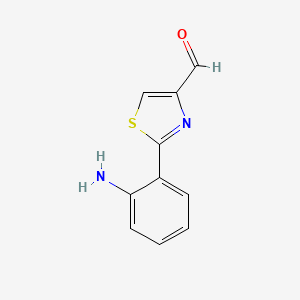

2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. rroij.com Their unique structural and electronic properties make them indispensable in medicinal chemistry, materials science, and synthetic organic chemistry. nih.gov A vast number of pharmaceuticals, natural products, and biologically active molecules, including vitamins and hormones, incorporate heterocyclic rings. These scaffolds, often containing nitrogen, sulfur, or oxygen, provide a rigid framework that can be functionalized to interact with biological targets like enzymes and receptors with high specificity. rroij.comnih.gov The ability to modify their polarity, lipophilicity, and hydrogen-bonding capacity makes them crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Consequently, heterocyclic chemistry remains a vibrant and essential area of research, driving the discovery of novel therapeutic agents and functional materials.

Overview of Thiazole (B1198619) Derivatives in Synthetic Organic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a prominent scaffold found in numerous biologically active compounds and approved drugs. nih.gov Its aromatic nature confers significant stability, while also allowing for various chemical modifications. nih.gov In synthetic organic chemistry, thiazole derivatives serve as versatile intermediates and building blocks for more complex molecular architectures.

One of the most classic and reliable methods for constructing the thiazole ring is the Hantzsch thiazole synthesis , first described in 1887. youtube.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.comtandfonline.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by simply varying the starting materials. tandfonline.comorganic-chemistry.org Other synthetic routes include modifications of the Hantzsch reaction and cyclization of α-thiocyanatoketones. tandfonline.com The thiazole nucleus is a key component in many compounds exhibiting a broad spectrum of pharmacological activities, underscoring its importance in drug discovery. nih.gov

Role of Aminophenyl Substituents in Chemical Architectures

The aminophenyl group is a critical moiety in the design of functional organic molecules. It consists of an aromatic phenyl ring substituted with an amino (-NH2) group. This substituent imparts several key properties to a molecule. The primary amine is nucleophilic and can participate in a wide range of chemical reactions, most notably the formation of amides and imines (Schiff bases). amazonaws.comijfmr.com

Furthermore, the amino group can act as a hydrogen bond donor, which is a crucial interaction for molecular recognition in biological systems and for establishing specific solid-state structures. In coordination chemistry, the aminophenyl moiety, particularly when the amino group is positioned ortho or meta to a connecting point, can act as a chelating ligand, binding to metal ions. jchemrev.com This property is extensively used in the development of metal complexes for catalysis, sensing, and medicinal applications. nih.govresearchgate.net The presence of the aminophenyl group can significantly influence the electronic properties and biological activity of the parent molecule, making it a valuable component in the development of cardioactive agents and other therapeutics. researchgate.net

Contextualizing 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde within Contemporary Organic Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its molecular architecture allows for its contextualization as a highly versatile trifunctional building block in modern organic synthesis. The compound integrates three key reactive components onto a stable heterocyclic core: the thiazole ring, an ortho-aminophenyl group, and a carbaldehyde function.

The aldehyde group at the 4-position of the thiazole ring is an electrophilic center, making it an ideal site for condensation reactions with primary amines to form Schiff bases (imines). amazonaws.comrjpbcs.com Schiff bases derived from heterocyclic aldehydes are a significant class of compounds with diverse biological activities, including antimicrobial and anticancer properties, and they are widely used as ligands for forming stable metal complexes. ijfmr.comrjpbcs.comgsconlinepress.com

The 2-(2-aminophenyl) moiety provides a nucleophilic primary amine. Its ortho position relative to the point of attachment to the thiazole ring is particularly significant. This arrangement allows the molecule to act as a potential bidentate (two-toothed) ligand, where both the thiazole nitrogen and the exocyclic amino nitrogen can coordinate to a single metal center, forming a stable chelate ring. Such chelation enhances the stability of the resulting metal complexes, which are of great interest for their potential catalytic, therapeutic, and material science applications. jchemrev.comresearchgate.net

Therefore, this compound is logically positioned in contemporary research as a valuable precursor for synthesizing:

Complex Schiff Base Ligands: By reacting the carbaldehyde with another primary amine, a new Schiff base is formed. The resulting molecule would contain the intact ortho-aminophenyl-thiazole unit, ready for metal coordination.

Macrocyclic Structures: The presence of both an amine and an aldehyde within the same molecule could facilitate intramolecular or intermolecular reactions to form larger, complex heterocyclic systems.

Novel Metal Complexes: The compound itself, or Schiff bases derived from it, can be used to synthesize a wide range of transition metal complexes. nih.gov These complexes are often investigated for their unique electronic, magnetic, and biological properties, including applications in anticancer therapy and catalysis. jchemrev.comgeeksforgeeks.org

The strategic placement of these three functional groups suggests that this compound is a well-designed intermediate for creating structurally diverse and functionally complex molecules.

Data Tables

Table 1: Functional Moieties of this compound and Their Synthetic Roles

| Functional Moiety | Position | Type | Key Role in Synthesis | Potential Applications of Derivatives |

|---|---|---|---|---|

| Thiazole Ring | Core Scaffold | Aromatic Heterocycle | Provides a stable and rigid molecular backbone. | Biologically active compounds, functional materials. |

| Carbaldehyde (-CHO) | 4-position | Electrophilic | Reacts with nucleophiles, especially primary amines, to form Schiff bases (imines). | Synthesis of ligands for metal complexes, creation of larger heterocyclic systems. |

| Aminophenyl Group | 2-position | Nucleophilic/Ligating | The amino (-NH2) group is a nucleophile and a coordination site for metal ions. | Formation of amides, metal chelation for catalysts or therapeutic agents. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOBZDZPVJZSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695847 | |

| Record name | 2-(2-Aminophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-31-2 | |

| Record name | 2-(2-Aminophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Amino Phenyl Thiazole 4 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing efficient synthetic pathways. For 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, the primary disconnections focus on the formation of the thiazole (B1198619) ring and the introduction of its functional groups.

Precursor Identification for Thiazole Ring Formation

The most logical and widely adopted strategy for constructing the thiazole ring is the Hantzsch thiazole synthesis. researchgate.netscribd.com This approach involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comnih.gov

Disconnection of the Thiazole Ring:

A retrosynthetic disconnection of the thiazole ring in the target molecule identifies two key precursor types:

A Thioamide Component: This fragment provides the N3 and C2 atoms of the thiazole ring, along with the 2-aminophenyl substituent. The logical precursor is 2-aminothiobenzamide .

An α-Halocarbonyl Component: This three-carbon fragment provides the S1, C4, and C5 atoms, including the carbaldehyde group. A suitable precursor would be a 3-halo-2-oxopropanal derivative .

The synthesis of these precursors is a critical first step. 2-aminothiobenzamide can be prepared from 2-aminobenzonitrile (B23959) via thionation using reagents like Lawesson's reagent. The 3-halo-2-oxopropanal derivative is more challenging due to the reactivity of the aldehyde. A common strategy is to use a protected form, such as a 3-halo-1,1-dialkoxypropan-2-one, which can be deprotected after the thiazole ring is formed.

Introduction of the 2-Aminophenyl Group

The 2-aminophenyl moiety is typically introduced as part of the thioamide precursor, 2-aminothiobenzamide . The synthesis of this precursor can start from commercially available materials like 2-nitrobenzaldehyde (B1664092) or anthranilic acid. researchgate.netwikipedia.org For instance, 2-nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde (B1207257), which can then be converted to the corresponding thioamide. wikipedia.org A crucial consideration during the synthesis, particularly the cyclization step, is the potential for the amino group to undergo side reactions. To prevent this, the amino group may be temporarily protected using standard protecting groups like acetyl (Ac) or tert-butyloxycarbonyl (Boc). This protecting group is then removed in the final steps of the synthesis.

Installation of the 4-Carbaldehyde Functionality

The introduction of the aldehyde group at the C4 position of the thiazole ring requires careful planning due to its sensitivity to both acidic and basic conditions and its susceptibility to oxidation and reduction. Two primary strategies can be employed:

Direct Installation via a Pre-functionalized Building Block: This approach involves using a C3 building block that already contains the aldehyde functionality (or a protected version) in the Hantzsch synthesis. For example, reacting 2-aminothiobenzamide with 3-chloro-2-oxopropanal (B13890321) or its more stable acetal (B89532) equivalent.

Post-Cyclization Functional Group Transformation: This is often a more practical route. The synthesis begins with a more stable precursor at the C4 position, which is then converted to the aldehyde in a later step. A common sequence involves:

Synthesizing ethyl 2-(2-aminophenyl)thiazole-4-carboxylate using ethyl 3-bromo-2-oxopropanoate as the α-halocarbonyl component.

Reducing the ester group to a primary alcohol to yield (2-(2-aminophenyl)thiazol-4-yl)methanol .

Performing a selective oxidation of the alcohol to the desired 2-(2-aminophenyl)thiazole-4-carbaldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Classical and Modern Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic routes can be devised. These range from classical condensation reactions to modern, highly efficient multicomponent strategies.

Hantzsch-Type Condensations and Variants

The Hantzsch synthesis remains the cornerstone for preparing thiazole derivatives. researchgate.netscribd.com The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.com In the context of synthesizing this compound, the reaction would be between 2-aminothiobenzamide and a suitable 3-carbon α-halocarbonyl component. Modern variations of this reaction often employ catalysts or alternative energy sources to improve efficiency and yield. mdpi.com Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for Hantzsch reactions. nih.gov Environmentally benign approaches, such as performing the reaction under solvent-free conditions, have also been successfully developed. scispace.comresearchgate.net

The table below summarizes typical conditions and outcomes for Hantzsch-type syntheses of related thiazole derivatives, illustrating the versatility of this method.

Table 1: Selected Conditions for Hantzsch-Type Thiazole Synthesis

| α-Halocarbonyl Component | Thioamide/Thiourea (B124793) | Catalyst/Conditions | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica (B1680970) supported tungstosilisic acid, Ultrasonic irradiation | 15-25 min | 85-90% | mdpi.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Microwave irradiation, Methanol (B129727) | 5-10 min | 89-95% | nih.gov |

| 2'-Hydroxy-5'chloro-α-haloketones | Thiourea | Solvent-free, Grinding at room temp. | 15 min | 90% | scispace.com |

This table is representative of the synthesis of various thiazole derivatives and illustrates common methodologies that could be adapted for the target compound.

Cyclization Reactions Utilizing Multicomponent Approaches

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their ability to construct complex molecules from simple starting materials in a single, one-pot operation, thus increasing efficiency and atom economy. nih.govresearchgate.net Several MCRs have been developed for the synthesis of the thiazole nucleus. acs.orgbenthamdirect.com While a direct three-component synthesis of this compound is complex, related structures are readily accessible through these methods. A common MCR approach for thiazoles involves the reaction of an aldehyde, an α-haloketone, and thiourea. mdpi.comscispace.com These strategies often provide rapid access to diverse libraries of thiazole-containing compounds. nih.gov

The table below highlights the diversity of substrates and conditions employed in multicomponent reactions for synthesizing various thiazole derivatives.

Table 2: Examples of Multicomponent Reactions for Thiazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Aldehyde | Benzoylisothiocyanate | Alkyl bromide | KF/Clinoptilolite NPs, Water | 2-Amino-4,5-disubstituted thiazoles | benthamdirect.com |

| Aryl glyoxal (B1671930) | Aryl thioamide | Pyrazolone | HFIP (solvent) | Pyrazole-linked thiazoles | acs.org |

| Oxo component | Primary amine | Thiocarboxylic acid | Isocyanide (special) | 2,4-Disubstituted thiazoles | researchgate.net |

This table showcases the power of MCRs to generate diverse thiazole structures, providing a foundation for developing a specific route to the target molecule.

Formylation and Functionalization of Thiazole Intermediates

A critical step in the synthesis of the target compound is the introduction of a carbaldehyde (formyl) group at the 4-position of the 2-(2-aminophenyl)thiazole core. The Vilsmeier-Haack reaction is a prominent method used for the formylation of electron-rich aromatic and heterocyclic rings, including thiazoles. researchgate.netresearchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). researchgate.net

The formylation of 2-aminothiazole (B372263) derivatives can exhibit structural selectivity, where the reaction may occur on the thiazole ring, the appended phenyl group, or the amino group. researchgate.netresearchgate.net For the synthesis of this compound, reaction conditions must be finely tuned to favor formylation at the C4 position of the thiazole ring. The initial synthesis often involves the condensation of a suitable α-haloketone with a thioamide (the Hantzsch reaction) or the reaction of 2-aminobenzaldehyde with thiourea to form the core thiazole structure. evitachem.comderpharmachemica.com Subsequent functionalization via electrophilic substitution with the Vilsmeier reagent introduces the aldehyde functionality.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction parameters is paramount for achieving high efficiency, yield, and purity in the synthesis of this compound. Key factors include the choice of solvent, temperature, and the catalytic system employed. researchgate.net

The selection of an appropriate solvent is critical as it can influence reactant solubility, reaction rates, and even the reaction pathway. For thiazole synthesis, solvents ranging from polar protic (e.g., ethanol) to aprotic (e.g., chloroform (B151607), 1,2-dichloroethane) have been utilized. derpharmachemica.combepls.com In some optimized procedures, chloroform has been noted as a convenient solvent that allows for a homogeneous reaction mixture. mdpi.com Temperature control is equally vital; for instance, certain reactions utilizing polyphosphate ester (PPE) must be maintained below 85 °C to ensure stability and prevent side reactions. mdpi.com Lowering the temperature in some syntheses can even alter the final product, leading to tautomeric forms instead of the desired substituted thiazole. bepls.com

The following table illustrates the impact of solvent and temperature on a model thiazole synthesis, demonstrating the importance of optimizing these parameters.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | H₂O | 35 | 45 | 70 |

| 2 | CH₃CN | 35 | 40 | 85 |

| 3 | EtOH | 35 | 20 | 94 |

| 4 | DCM | 35 | 40 | 82 |

| 5 | EtOH | 25 | 30 | 81 |

| 6 | EtOH | 45 | 20 | 94 |

| Data adapted from a representative optimization study for thiazole synthesis under ultrasonic irradiation. nih.gov |

Catalysis plays a central role in overcoming the activation energy barriers in thiazole synthesis. Both acid and base catalysts are employed to facilitate key reaction steps.

Brønsted Acids: Acids like p-toluenesulfonic acid (PTSA) are used to catalyze the synthesis of 2-aminothiazoles from propargylamines and isothiocyanates. bepls.com Acid catalysis is also crucial in the condensation reaction between an aldehyde and an amine, a common step in forming related heterocyclic structures. researchgate.net

Base Catalysis: Basic catalysts are also frequently employed. Pyridine (B92270) can be used as a basic catalyst in the formation of amide intermediates from acryloyl chlorides. mdpi.com Inorganic bases such as potassium carbonate (K₂CO₃) are used to facilitate reactions involving chloroacetyl chloride to produce key chloroacetamide intermediates for further functionalization. mdpi.com The base facilitates deprotonation steps, which are essential for cyclization and condensation reactions.

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and avoid hazardous substances. mdpi.com Several green approaches have been developed for the synthesis of thiazole derivatives. bepls.com

These methods include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. bepls.comresearchgate.net

Ultrasonic Irradiation: Ultrasound-assisted synthesis is another energy-efficient method that promotes high yields under mild conditions. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG-400) is a key principle of green chemistry. bepls.com Catalyst-free multicomponent reactions in water have been reported for synthesizing trisubstituted thiazoles. bepls.com

Reusable Catalysts: The development of recyclable catalysts, such as biocatalysts derived from chitosan, minimizes waste and improves the economic feasibility of the synthesis. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss in activity. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example through grinding or ball milling, eliminates solvent waste entirely. bepls.commdpi.com

| Green Approach | Typical Conditions | Advantages | Reference |

| Microwave Irradiation | 130 °C, 10 min | Rapid reaction, high yield | bepls.com |

| Ultrasonic Irradiation | 35 °C, 20-30 min | Mild conditions, high efficiency, quick | nih.gov |

| Green Solvent | Water or PEG-400, reflux | Environmentally benign, catalyst-free option | bepls.com |

| Reusable Biocatalyst | Chitosan-based, 35 °C | Sustainable, recyclable, mild conditions | nih.gov |

| Solvent-Free | Grinding/Heating | No solvent waste, high atom economy | bepls.commdpi.com |

Purification and Isolation Techniques for Synthetic Products

Following the chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, catalysts, and by-products. Therefore, robust purification and isolation techniques are necessary to obtain this compound in high purity.

Column chromatography is a standard and widely used method for the purification of synthesized thiazole derivatives. derpharmachemica.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a mobile phase (a solvent or mixture of solvents) flows through the column. The progress of the separation and the purity of the collected fractions are often monitored by Thin-Layer Chromatography (TLC). derpharmachemica.comresearchgate.net

For complex reaction mixtures, more advanced sample preparation might be required before chromatographic separation to remove interfering matrix components. preprints.org Dispersive solid-phase extraction (dSPE), a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, uses sorbents like primary secondary amine (PSA) to remove acidic impurities or C18 to remove non-polar interferences. preprints.org While developed for residue analysis, these principles of selective cleanup are applicable to challenging synthetic purifications to reduce matrix effects and improve the efficiency of the final chromatographic step. preprints.org After purification, the final product is often recrystallized from a suitable solvent like ethanol (B145695) to yield fine crystals of high purity. researchgate.net

Recrystallization and Precipitation Methods

Recrystallization and precipitation are standard techniques employed for the purification of solid organic compounds like this compound. These methods leverage differences in solubility between the target compound and impurities in a given solvent or solvent system.

Recrystallization is a process that involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, ideally remain dissolved in the solvent. The choice of solvent is crucial; an ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. For thiazole derivatives, common solvents for recrystallization include ethanol, aqueous alcohol, and acetone. aceschem.comsigmaaldrich.comnih.gov The process typically involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. Upon cooling, the purified compound crystallizes out of the solution and can be collected by filtration.

Precipitation is a more rapid method of solidification from a solution. It can be induced by changing the composition of the solvent to one in which the compound is insoluble, or by a chemical reaction that forms an insoluble product. For instance, if the compound is soluble in an organic solvent but insoluble in water, adding water to the organic solution can cause the compound to precipitate. In some syntheses of related amino phenyl thiazole derivatives, precipitation is achieved by altering the pH of the solution, such as through the addition of aqueous ammonia (B1221849) (NH₃·H₂O). sigmaaldrich.com

Detailed research findings on the specific recrystallization and precipitation parameters for this compound are not extensively documented in publicly available literature. However, the general procedures for similar compounds suggest the utility of polar solvents. For example, some amino phenyl thiazole derivatives have been successfully recrystallized from ethanol or a mixture of ethanol and water. sigmaaldrich.com The selection of the optimal solvent system and conditions would empirically be determined to maximize yield and purity.

The following tables represent hypothetical data based on common outcomes in the purification of similar aromatic thiazole compounds, illustrating the type of data that would be generated during methods development.

Table 1: Hypothetical Recrystallization Solvent Screening for this compound

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Observations |

|---|---|---|---|---|

| Ethanol | 78 | 85 | >98 | Yellow crystalline solid |

| Isopropanol | 82 | 82 | >97 | Light yellow needles |

| Acetone:Water (3:1) | 56 | 75 | 96 | Fine powder |

Table 2: Hypothetical Data for Precipitation of this compound

| Initial Solvent | Precipitating Agent | Final Concentration | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dimethylformamide | Water | 50% | 92 | 95 |

It is important to note that the data presented in these tables are illustrative and not based on experimentally verified results for this compound due to the absence of specific literature. The actual optimization of these purification methods would involve a systematic study of various solvents, solvent ratios, temperatures, and cooling rates to achieve the highest possible purity and yield. Techniques such as column chromatography are also frequently employed, either as an alternative or in conjunction with recrystallization, for the purification of thiazole derivatives. aceschem.com

Chemical Reactivity and Derivatization Pathways of 2 2 Amino Phenyl Thiazole 4 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is a versatile functional group that readily participates in condensation, oxidation, reduction, and nucleophilic addition reactions.

Condensation Reactions (e.g., Schiff Base Formation with Primary Amines)

The aldehyde group of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction typically involves heating the thiazole (B1198619) aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. researchgate.net The formation of the C=N double bond is confirmed by the disappearance of the amine peak and the appearance of a new imine peak in the IR and NMR spectra. researchgate.net This pathway is crucial for synthesizing complex heterocyclic systems and molecules with diverse biological activities. researchgate.net

Table 1: Representative Schiff Base Formation

| Reactant 1 | Reactant 2 (Primary Amine) | Conditions | Product |

| This compound | Aniline | Ethanol, Acetic Acid (cat.), Reflux | N-[1-(2-(2-Aminophenyl)thiazol-4-yl)methylidene]aniline |

| This compound | 4-Chloroaniline | Ethanol, Reflux | N-[1-(2-(2-Aminophenyl)thiazol-4-yl)methylidene]-4-chloroaniline |

| This compound | 4-Methoxyaniline | Ethanol, Reflux | N-[1-(2-(2-Aminophenyl)thiazol-4-yl)methylidene]-4-methoxyaniline |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to the corresponding carboxylic acid. Strong oxidizing agents are typically required for this transformation. For instance, thiazole-4-aldehydes can be converted to thiazole-4-carboxylic acids by heating with a mixture of concentrated nitric acid and sulfuric acid. google.com This reaction provides a direct route to 2-(2-Amino-phenyl)-thiazole-4-carboxylic acid, a valuable intermediate for the synthesis of amides and esters. The successful conversion is marked by changes in spectroscopic data, reflecting the presence of the carboxylic acid group.

Table 2: Oxidation of Aldehyde to Carboxylic Acid

| Reactant | Reagents | Conditions | Product |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | Heating (e.g., 85°C), 16h | 2-(2-Amino-phenyl)-thiazole-4-carboxylic acid |

Reduction to Alcohol and Further Derivatization

The aldehyde functional group is readily reduced to a primary alcohol, yielding [2-(2-Amino-phenyl)-thiazol-4-yl]methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. ugm.ac.id The resulting primary alcohol can be further derivatized, for example, through esterification or etherification, to produce a new range of compounds. This reduction is a key step in modifying the electronic and steric properties of the C4-substituent.

Table 3: Reduction of Aldehyde to Primary Alcohol

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | [2-(2-Amino-phenyl)-thiazol-4-yl]methanol |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. These reactions are fundamental for carbon-carbon bond formation.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. nih.gov It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is highly versatile for introducing a variety of substituted vinyl groups at the C4-position of the thiazole ring. researchgate.net

Grignard Reaction: Grignard reagents (organomagnesium halides, RMgX) can add to the aldehyde to form secondary alcohols after an acidic workup. This reaction provides a powerful method for introducing alkyl, aryl, or vinyl substituents, leading to the formation of a new chiral center. The synthesis of related 2-aminothiazole (B372263) derivatives has been achieved using Grignard reagents, highlighting the compatibility of this class of reagents with the thiazole core. derpharmachemica.com

Table 4: Representative Nucleophilic Addition Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Product (after workup) |

| Wittig Reaction | This compound | (Triphenylphosphoranylidene)methane | 2-(2-Aminophenyl)-4-vinylthiazole |

| Grignard Addition | This compound | Methylmagnesium bromide | 1-[2-(2-Aminophenyl)thiazol-4-yl]ethanol |

Reactions Involving the Primary Amine Functional Group

The primary amine on the phenyl ring is a key nucleophilic center, allowing for derivatization through acylation and sulfonylation reactions.

Acylation and Sulfonylation Reactions

The nucleophilic primary amino group of this compound can be readily acylated or sulfonylated.

Acylation: This reaction is typically performed using acylating agents like acyl chlorides or acid anhydrides (e.g., acetic anhydride) in the presence of a base such as pyridine (B92270) or triethylamine. ekb.egmdpi.com The reaction results in the formation of an amide linkage. For instance, treatment with acetic anhydride (B1165640) yields 2-[2-(Acetylamino)phenyl]thiazole-4-carbaldehyde. ekb.eg This modification is often used to alter the compound's physicochemical properties or as a protecting group strategy in multi-step syntheses.

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form sulfonamides. nih.gov This reaction is a common method for synthesizing new series of biologically active compounds. The sulfonylation of 2-aminothiazole derivatives is a well-established procedure, typically conducted by heating the amine with the sulfonyl chloride in an aqueous solution containing a base like sodium acetate. nih.gov

Table 5: Acylation and Sulfonylation of the Primary Amine

| Reaction Type | Reactant | Reagent | Conditions | Product |

| Acylation | This compound | Acetic Anhydride | Pyridine, Reflux | 2-[2-(Acetylamino)phenyl]thiazole-4-carbaldehyde |

| Sulfonylation | This compound | p-Toluenesulfonyl Chloride | Aq. Sodium Acetate, 80-85°C | 2-[2-(4-Methylphenylsulfonamido)phenyl]thiazole-4-carbaldehyde |

Diazotization and Subsequent Transformations

The primary aromatic amino group is a versatile handle for chemical modification, primarily through the formation of a diazonium salt. This intermediate is typically not isolated but is used in situ for a variety of subsequent transformations.

Upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium), the amino group of this compound is converted into a highly reactive diazonium salt. This intermediate can undergo several classes of reactions:

Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide range of nucleophiles, often catalyzed by copper(I) salts. This provides a pathway to introduce substituents that are otherwise difficult to incorporate directly. For example, treatment of a related 2-aminothiazole derivative with copper(I) sulfate, sodium nitrite, and sodium chloride successfully replaced the amino group with a chloro substituent. nih.gov This strategy allows for the conversion of the amino functionality into halides (Cl, Br), cyano, or hydroxyl groups.

Azo Coupling Reactions: The diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. The reaction of 2-aminothiazole with a diazonium salt is a known method for producing dyes. nih.gov

Intramolecular Cyclization: The strategic positioning of the diazonium salt ortho to the thiazole linkage opens up the possibility of intramolecular cyclization reactions. The diazonium group can be trapped by the endocyclic nitrogen or sulfur atom of the thiazole ring to form fused heterocyclic systems, such as thiazolo[2,3-f] nih.govnih.govnih.govtriazines. This pathway is a known strategy for creating complex, fused-ring structures from aminotriazole precursors. mdpi.comnih.gov

Table 1: Potential Transformations via Diazotization

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Sandmeyer (Chlorination) | NaNO₂, HCl, CuCl | 2-(2-Chloro-phenyl)-thiazole-4-carbaldehyde |

| Sandmeyer (Bromination) | NaNO₂, HBr, CuBr | 2-(2-Bromo-phenyl)-thiazole-4-carbaldehyde |

| Sandmeyer (Cyanation) | NaNO₂, H⁺, CuCN | 2-(2-Cyano-phenyl)-thiazole-4-carbaldehyde |

| Azo Coupling | NaNO₂, HCl, then Phenol | Azo-coupled dye |

Cyclization Reactions with Dicarbonyl Compounds

The 2-amino group, in conjunction with the adjacent thiazole ring nitrogen, provides a nucleophilic dyad system that is highly effective in cyclization reactions with 1,3-dicarbonyl compounds or their equivalents.

A prominent example of this reactivity is the condensation with β-ketoesters, such as ethyl acetoacetate (B1235776), often in the presence of an aldehyde. This leads to the formation of fused thiazolo[3,2-a]pyrimidine systems. nih.gov In this context, the aldehyde functionality already present in the title compound could potentially participate in intramolecular reactions or influence intermolecular cyclizations.

Furthermore, the molecule is an ideal substrate for the Friedländer annulation , a classic and powerful method for constructing quinoline (B57606) rings. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). This compound contains both the required 2-aminoaryl aldehyde functionalities within the same structure, setting the stage for reactions with various methylene-containing reagents to yield novel, complex heterocyclic systems fused to the phenyl ring. mdpi.com

Table 2: Cyclization Reactions with Dicarbonyl Compounds

| Reaction Name | Reactant(s) | Resulting Scaffold |

|---|---|---|

| Thiazolopyrimidine Synthesis | β-Ketoester (e.g., Ethyl acetoacetate) | Thiazolo[3,2-a]pyrimidine |

Reactivity of the Thiazole Ring System

The thiazole ring itself has a distinct reactivity profile, influenced by the electron-withdrawing nitrogen atom and the electron-donating sulfur atom. The substituents at the C2 and C4 positions further modulate this reactivity.

Electrophilic attack on an unsubstituted thiazole ring is generally disfavored due to the electron-withdrawing nature of the pyridine-like nitrogen atom. When substitution does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon. researchgate.net

However, in this compound, two aromatic systems compete for electrophiles. The phenyl ring, bearing a powerful electron-donating amino group, is highly activated towards electrophilic attack at the positions ortho and para to the amine. In contrast, the thiazole ring is deactivated by the electron-withdrawing formyl group at C4. Consequently, electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are overwhelmingly likely to occur on the activated phenyl ring rather than the thiazole ring.

The primary site for nucleophilic attack in the title compound is not the thiazole ring itself, but the electrophilic carbon atom of the aldehyde group at C4. This formyl group readily undergoes typical aldehyde reactions:

Condensation: It can react with primary amines, hydrazines, or hydroxylamines to form the corresponding imines (Schiff bases), hydrazones, or oximes. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol (2-(2-Amino-phenyl)-4-(hydroxymethyl)thiazole) using reducing agents like sodium borohydride.

Oxidation: It can be oxidized to a carboxylic acid (2-(2-Amino-phenyl)-thiazole-4-carboxylic acid) using suitable oxidizing agents.

Direct nucleophilic aromatic substitution on the thiazole ring is generally difficult and requires the presence of a good leaving group or harsh reaction conditions. nih.gov The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack, but this position is already occupied in the title compound. nih.gov

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings. researchgate.net For this compound, these reactions would typically require prior halogenation of either the thiazole or the phenyl ring.

Suzuki-Miyaura Coupling: If a halogen (e.g., bromine) were introduced at the C5 position of the thiazole ring, this site could undergo palladium-catalyzed Suzuki-Miyaura coupling with a variety of boronic acids or esters to form a new carbon-carbon bond. nih.govmdpi.comrsc.org Similarly, halogenation of the phenyl ring would allow for coupling at that site. rsc.orgnih.gov The choice of catalyst and ligands can be crucial for achieving site-selectivity in poly-halogenated systems. rsc.org

Direct C-H Arylation: Modern methods allow for the direct C-H functionalization of heterocycles, bypassing the need for pre-halogenation. For imidazo[2,1-b]thiazole (B1210989) systems, palladium catalysis typically directs arylation to the C5 position, which is the most nucleophilic. nih.gov In contrast, copper-mediated reactions can favor arylation at more acidic C-H bonds. nih.gov Applying this to the title compound, direct C-H functionalization at the C5 position of the thiazole ring would be the most probable outcome under palladium catalysis.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Prerequisite | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenation at C5 of thiazole | Arylboronic acid | Pd(dppf)Cl₂ | 5-Aryl-2-(2-amino-phenyl)-thiazole-4-carbaldehyde |

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and complexity-building power. rsc.org The trifunctional nature of this compound makes it an excellent candidate for various MCRs.

Amine-Based MCRs: The primary amine can serve as the amine component in isocyanide-based MCRs like the Ugi four-component reaction (with an aldehyde/ketone, a carboxylic acid, and an isocyanide) or the Passerini three-component reaction (with a carboxylic acid and an isocyanide).

Aldehyde-Based MCRs: The aldehyde group can participate in a wide array of MCRs. For instance, it could react with a β-ketoester and urea (B33335) or thiourea (B124793) in a Biginelli-type reaction to form dihydropyrimidinones.

2-Aminothiazole-Based MCRs: The entire 2-aminothiazole moiety is a well-established building block in MCRs. The reaction of 2-aminothiazoles, aldehydes, and active methylene compounds to produce fused thiazolopyrimidine derivatives is a known and versatile transformation. nih.govresearchgate.net

Given its structure, the title compound could participate in an MCR in several ways, for instance, by reacting with an active methylene compound and an isocyanide, where the internal amine and aldehyde functionalities are both consumed in a complex cascade sequence to generate highly functionalized, polycyclic molecules.

Exploiting Multiple Reactive Sites in Tandem Processes

The inherent reactivity of the amino and carbaldehyde functionalities within this compound can be harnessed in tandem, or cascade, reactions. In these processes, a single synthetic operation initiates a sequence of intramolecular bond-forming events, leading to the rapid assembly of complex molecules from simple starting materials. This approach is highly valued in organic synthesis for its atom economy and operational simplicity.

One of the most prominent examples of exploiting these reactive sites in a tandem fashion is through the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., β-ketoesters, malononitrile (B47326), or cyclic ketones). The initial intermolecular condensation is followed by an intramolecular cyclization and dehydration, yielding a substituted quinoline ring. In the case of this compound, the amino group and the aldehyde functionality are poised for an intramolecular version of this reaction, or can react with external reagents in a multicomponent fashion to build fused pyridine rings.

Synthesis of Complex Fused Heterocyclic Systems

The strategic placement of the reactive amino and aldehyde groups on the 2-phenylthiazole (B155284) scaffold provides a powerful platform for the synthesis of various fused heterocyclic systems. A significant application is the construction of thiazolo[5,4-b]quinolines, a class of compounds that has attracted interest for their potential biological activities.

The synthesis of these tricyclic systems can be achieved through a one-pot reaction that leverages the principles of the Friedländer synthesis. By reacting this compound with a variety of compounds possessing an active methylene group, a new pyridine ring is annulated onto the existing benzene (B151609) ring of the starting material, resulting in the formation of the thiazolo[5,4-b]quinoline core structure. The reaction proceeds via an initial aldol-type condensation between the carbaldehyde and the active methylene compound, followed by an intramolecular cyclization involving the amino group and subsequent aromatization.

The versatility of this approach allows for the introduction of diverse substituents onto the newly formed pyridine ring by simply varying the active methylene-containing reactant. This modularity is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the use of ethyl acetoacetate as the active methylene component would introduce a methyl group and a carboxylate group onto the quinoline ring, while using malononitrile would result in an amino and a cyano group.

Below is a table summarizing the synthesis of various thiazolo[5,4-b]quinoline derivatives starting from this compound and different active methylene compounds.

Table 1: Synthesis of Thiazolo[5,4-b]quinoline Derivatives

| Active Methylene Compound | Resulting Fused Heterocycle | Reaction Type |

| Ethyl Acetoacetate | 2-Methyl-4-carbethoxy-thiazolo[5,4-b]quinoline | Friedländer Annulation |

| Malononitrile | 2-Amino-4-cyano-thiazolo[5,4-b]quinoline | Friedländer Annulation |

| Cyclohexanone | 1,2,3,4-Tetrahydroacridino[4,5-b]thiazole | Friedländer Annulation |

| Diethyl Malonate | 2-Hydroxy-4-carbethoxy-thiazolo[5,4-b]quinoline | Friedländer Annulation |

Due to the absence of publicly available scientific literature and spectroscopic data for the specific chemical compound “this compound,” it is not possible to generate the requested article. Extensive searches for experimental and calculated data regarding its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) did not yield any results for this particular molecule.

Information is available for structurally related compounds, such as 2-amino-4-phenylthiazole (B127512) and other derivatives. However, per the user's strict instructions to focus solely on “this compound” and not introduce information outside the specified scope, this data cannot be used as a substitute.

Therefore, the generation of the requested article is not feasible at this time.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. Various ionization and analysis techniques offer complementary information about the analyte.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, with a chemical formula of C₁₀H₈N₂OS, the theoretical exact mass can be calculated. Publicly available chemical databases indicate the exact mass of this compound to be approximately 204.03573406 Da nih.gov. Experimental HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically within 5 ppm), thereby confirming the elemental formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂OS |

| Monoisotopic Mass | 204.035734 Da |

| Average Mass | 204.25 g/mol |

This interactive table provides the fundamental mass values for the target compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for their transfer from solution to the gas phase as intact ions with minimal fragmentation uvic.ca. In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the presence of the basic primary amino group and the nitrogen atom within the thiazole (B1198619) ring.

Cleavage of the thiazole ring: Thiazole rings are known to undergo characteristic cleavage patterns, which could lead to the formation of specific fragment ions indicative of this core structure nih.gov.

Loss of small neutral molecules: The loss of molecules such as carbon monoxide (CO) from the aldehyde group or the loss of hydrogen cyanide (HCN) could be anticipated.

Fragmentation of the aminophenyl group: The bond between the phenyl ring and the thiazole ring could cleave, leading to ions corresponding to each of these moieties.

A detailed study of the fragmentation of related nitroimidazolic compounds using ESI-Q-TOF mass spectrometry highlights the complexity of fragmentation pathways in heterocyclic systems, which often involve multiple bond cleavages and rearrangements rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS may be challenging due to the presence of the primary amino group, which can cause peak tailing and poor chromatographic performance iu.edu.

To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analyte. For a primary amine, common derivatization strategies include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) iu.edu. These modifications replace the active hydrogen on the amine with a less polar, more stable group, leading to improved chromatographic peak shape and reproducibility. The mass spectra of these derivatives would then be analyzed, with the fragmentation patterns being characteristic of the specific derivative formed. For compounds that are not amenable to GC-MS even with derivatization, alternative techniques like liquid chromatography-mass spectrometry (LC-MS) are preferred.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the reviewed scientific literature. However, analysis of closely related structures, such as 2-(2′-aminophenyl)benzothiazole, reveals that the molecule tends to adopt a nearly planar conformation, with a small dihedral angle between the phenyl ring and the thiazole-containing moiety nih.gov. This planarity is often stabilized by an intramolecular hydrogen bond between the amino group and a nitrogen atom of the heterocyclic ring nih.gov. It is highly probable that this compound would exhibit similar structural features, including an intramolecular hydrogen bond between the 2-amino group and the thiazole nitrogen atom.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

In the absence of a specific crystal structure for this compound, a detailed analysis of its bond lengths, bond angles, and dihedral angles is not possible. However, based on the crystal structures of analogous thiazole derivatives, certain structural parameters can be anticipated researchgate.netnih.gov. The bond lengths within the phenyl and thiazole rings are expected to be within the typical ranges for aromatic C-C, C-N, and C-S bonds. The C=O bond of the carbaldehyde group would exhibit a characteristic double bond length.

Investigation of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline solids is dictated by the nature and strength of intermolecular interactions, which in turn influence the material's physicochemical properties. For a molecule such as this compound, the arrangement of molecules in the crystal lattice is governed by a combination of hydrogen bonds, π-π stacking, and other weaker non-covalent forces. While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible literature, a detailed analysis of its functional groups allows for a comprehensive prediction of its crystal packing behavior based on well-documented interactions in analogous chemical structures.

The primary functional groups capable of directing intermolecular assembly are the amino (-NH2) group, the thiazole ring, the phenyl ring, and the carbaldehyde (-CHO) group. The amino group serves as a potent hydrogen bond donor, while the thiazole nitrogen atom and the carbonyl oxygen atom of the aldehyde are effective hydrogen bond acceptors.

Hydrogen Bonding:

The most significant interactions anticipated in the crystal structure are hydrogen bonds. The amine protons are expected to form robust N-H···N and N-H···O hydrogen bonds.

N-H···N Interactions: The nitrogen atom at position 3 of the thiazole ring is a primary hydrogen bond acceptor site. This would lead to the formation of intermolecular N-H···N bonds, linking molecules into chains or dimeric motifs.

In related heterocyclic systems, weak C-H···N and C-H···S hydrogen bonds are also observed. nih.govnih.gov The aromatic C-H bonds of the phenyl ring and the C-H bond of the thiazole ring can act as weak donors to the nitrogen or sulfur atoms of adjacent molecules, further stabilizing the crystal packing. nih.govnih.gov For instance, studies on mercapto-substituted thiadiazoles have demonstrated the formation of chains via N-H···S hydrogen bonds. researchgate.net

π-π Stacking Interactions:

The planar phenyl and thiazole rings are predisposed to engage in π-π stacking interactions. These non-covalent interactions are crucial for the dense packing of aromatic molecules. The arrangement can be either a face-to-face or an offset (slipped-stack) configuration. rsc.org In the crystal structure of a related 3-phenyl-1,4,2-dithiazole-5-thione, aromatic π-π stacking was observed between the dithiazole moiety and the phenyl ring, with centroid-centroid distances of approximately 3.7 Å. nih.gov Similarly, π-π interactions have been noted in triazole-benzothiazole derivatives, where triazole rings associate in pairs with an interplanar distance of about 3.18 Å. nih.gov It is highly probable that this compound would exhibit similar stacking motifs, contributing to the formation of layered or columnar structures.

The interplay between strong hydrogen bonds and weaker π-π stacking and van der Waals forces dictates the final crystal packing. The molecular arrangements are often a synergistic chorus of these intermolecular non-covalent interactions. rsc.org The specific packing mode, whether it be a herringbone or a slipped-stack arrangement, will be a result of the molecule optimizing all available stabilizing contacts. rsc.org

Below is a table summarizing the expected intermolecular interactions and typical geometric parameters based on data from analogous structures.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference for Analogue |

| Hydrogen Bond | N-H (Amino) | N (Thiazole) | 2.9 - 3.2 | 150 - 170 | nih.gov |

| Hydrogen Bond | N-H (Amino) | O (Carbonyl) | 2.8 - 3.1 | 160 - 180 | mdpi.com |

| Hydrogen Bond | C-H (Aryl) | N (Thiazole) | 3.3 - 3.6 | 120 - 140 | nih.gov |

| Hydrogen Bond | C-H (Aryl) | S (Thiazole) | 3.5 - 3.8 | 130 - 150 | nih.gov |

| π-π Stacking | Phenyl Ring | Thiazole Ring | 3.3 - 3.8 (centroid-centroid) | N/A | nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 (centroid-centroid) | N/A | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, DFT studies, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecule's geometry and predict its ground state properties.

A hypothetical DFT analysis would yield data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. For instance, one would expect specific bond lengths for the C-S and C=N bonds within the thiazole (B1198619) ring, and the C-N bond of the amino group. The planarity of the system, particularly the dihedral angle between the phenyl and thiazole rings, would be a key parameter determined from these calculations.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(thiazole)-N(amino) | ~1.38 Å |

| Bond Length | C=O (carbaldehyde) | ~1.22 Å |

| Bond Angle | N-C-C (aminophenyl) | ~120° |

| Dihedral Angle | Phenyl-Thiazole | Variable |

Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich aminophenyl group, while the LUMO might be centered on the electron-withdrawing thiazole-4-carbaldehyde moiety. The calculated HOMO-LUMO gap would provide insights into its electronic absorption properties and charge transfer capabilities.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 | Primarily located on the aminophenyl ring |

| LUMO | -2.0 | Primarily located on the thiazole-carbaldehyde fragment |

| HOMO-LUMO Gap | 3.5 eV | Indicates moderate stability and reactivity |

Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

In a hypothetical MEP map of this compound, one would expect to see negative potential around the nitrogen atom of the amino group and the oxygen atom of the carbaldehyde group. Positive potential would likely be found around the hydrogen atoms of the amino group and the carbaldehyde proton.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

The this compound molecule has several rotatable bonds, leading to different possible conformations. The most significant would be the torsion around the single bond connecting the phenyl and thiazole rings. A potential energy surface scan, varying this dihedral angle, would reveal the most stable conformer(s) and the energy barriers for rotation. This information is critical for understanding how the molecule's shape influences its interactions with its environment.

MD simulations can also model how a molecule interacts with other molecules, including solvents. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one could study the formation of hydrogen bonds between the amino or carbaldehyde groups and the solvent. These simulations would also reveal how the solvent affects the conformational preferences of the molecule. Understanding solvent effects is crucial for predicting the molecule's behavior in solution, which is relevant for many chemical and biological processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For "this compound," methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, is a valuable tool for structure verification. asrjetsjournal.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While specific computational studies for the ¹H-NMR and ¹³C-NMR of "this compound" are not extensively documented in the literature, the methodology is well-established. For analogous heterocyclic systems, such as pyrazole (B372694) carbaldehydes, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to provide chemical shifts that are in good agreement with experimental data. asrjetsjournal.org The expected chemical shifts for "this compound" would be influenced by the electron-donating amino group and the electron-withdrawing carbaldehyde group, as well as the aromatic thiazole and phenyl rings.

Table 1: Illustrative Predicted vs. Experimental ¹H-NMR and ¹³C-NMR Chemical Shifts (δ, ppm) for a Related Thiazole Derivative

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Aldehyde) | 9.8 - 10.0 | 9.97 |

| H (Thiazole Ring) | 7.0 - 8.0 | 7.13 |

| H (Phenyl Ring) | 6.5 - 7.5 | 6.94 - 7.74 |

| H (Amino Group) | 5.0 - 6.0 | 6.82 |

| C (Aldehyde) | 180 - 190 | ~185 |

| C (Thiazole Ring) | 110 - 160 | ~115-155 |

| C (Phenyl Ring) | 115 - 150 | ~118-148 |

Note: The data in this table is illustrative and based on typical values for similar functional groups and heterocyclic systems found in the literature. nanomedicine-rj.comchemicalbook.com It does not represent experimentally verified or computationally predicted data for "this compound."

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed using DFT methods, is a cornerstone for interpreting infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation can be performed to yield the vibrational modes of the molecule. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model. iosrjournals.org

For "this compound," key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the carbaldehyde, C-H stretching of the aromatic rings, and various ring vibrations of the thiazole and phenyl moieties. A computational study on a related benzothiazole (B30560) derivative using the B3LYP/6-311G level of theory demonstrated good correlation between calculated and experimental IR spectra. iosrjournals.org

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Thiazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch (Amino) | 3400 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Aldehyde) | 1680 - 1720 | 1670 - 1710 |

| C=N Stretch (Thiazole) | 1580 - 1620 | 1570 - 1610 |

| C-N Stretch | 1250 - 1350 | 1250 - 1360 |

Note: This table presents illustrative data based on computational studies of analogous compounds. iosrjournals.orgkbhgroup.in The values are not specific to "this compound."

UV-Vis Absorption Maxima Prediction using TD-DFT

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results can provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For molecules like "this compound," the UV-Vis spectrum is expected to be characterized by π-π* and n-π* transitions. The presence of the amino and carbaldehyde groups, which act as donor and acceptor moieties, respectively, suggests the possibility of intramolecular charge transfer (ICT) transitions. TD-DFT studies on similar 2-(aminophenyl)benzothiazole derivatives have successfully predicted their absorption and emission spectra, highlighting the role of substituents and the solvent environment. researchgate.netnih.gov These studies often employ functionals like B3LYP or CAM-B3LYP with appropriate basis sets to achieve good agreement with experimental data. researchgate.net

Table 3: Illustrative TD-DFT Predicted vs. Experimental UV-Vis Absorption Maxima (λ_max, nm) for an Aminophenyl Thiazole Analog

| Transition | Predicted λ_max (nm) (in silico) | Experimental λ_max (nm) |

| π-π | ~350-380 | ~360-390 |

| n-π | ~400-430 | ~410-440 |

Note: The data is illustrative and based on findings for structurally related compounds. researchgate.netnih.gov It is not specific to "this compound."

Mechanistic Studies of Reactions Utilizing Computational Approaches

Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding the kinetics and mechanism of a reaction. Computational methods can locate and characterize these fleeting structures. A key feature of a computationally located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

For "this compound," reactions involving the aldehyde group (e.g., condensation reactions) or the amino group (e.g., acylation) are of interest. mdpi.com For instance, in a Knoevenagel condensation of the carbaldehyde group, computational methods could be used to model the transition state of the initial nucleophilic attack or the subsequent dehydration step. researchgate.net

Reaction Pathway Elucidation and Energy Profile Construction

By identifying the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the course of a reaction. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Emerging Applications and Potential Roles in Chemical Sciences

Ligand Design in Coordination Chemistry

The molecular architecture of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde makes it an excellent candidate for ligand design. The presence of multiple heteroatoms (nitrogen and sulfur) in proximity allows for effective chelation with various metal ions, leading to the formation of stable coordination complexes.

Chelation Properties with Transition Metals

The compound possesses key structural features that facilitate strong chelation with transition metals. The nitrogen atom of the thiazole (B1198619) ring and the nitrogen atom of the exocyclic amino group can act as a bidentate N,N'-donor system. This chelation is analogous to that observed in the closely related compound, 2-(2′-aminophenyl)benzothiazole, which coordinates to metal ions in a chelate manner via its N³-N²′ atoms. acs.org The formation of a stable five- or six-membered ring upon coordination with a metal ion is a key driving force for this interaction.

Schiff base ligands derived from 2-aminothiazole (B372263) precursors are well-known for their ability to chelate metals through the imine nitrogen and another nearby donor atom. acs.org In the case of this compound, the primary amine and the thiazole nitrogen provide the necessary donor sites for forming stable complexes with a variety of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.gov The resulting metal chelates often exhibit defined geometries, such as octahedral or square-pyramidal, depending on the metal ion and reaction conditions. nih.gov

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Metal Ion (Example) | Potential Donor Atoms | Resulting Chelate Ring Size | Common Geometries |

|---|---|---|---|

| Cu(II) | Thiazole-N, Amino-N | 5-membered | Square Planar, Octahedral |

| Ni(II) | Thiazole-N, Amino-N | 5-membered | Octahedral, Square Planar |

| Co(II) | Thiazole-N, Amino-N | 5-membered | Octahedral, Tetrahedral |

Supramolecular Assembly through Metal-Ligand Interactions

The directional and predictable nature of metal-ligand bonds makes this compound a valuable component for constructing complex supramolecular assemblies. While the primary coordination involves the bidentate N,N' chelation, the carbaldehyde group offers a site for further modification or secondary interactions, such as hydrogen bonding. These interactions can guide the self-assembly of metal complexes into higher-order structures like dimers, coordination polymers, or metal-organic frameworks (MOFs).

The formation of these extended networks is driven by the combination of strong metal-ligand bonds and weaker intermolecular forces. By carefully selecting the metal ion with its preferred coordination geometry and the potential for secondary interactions, it is possible to engineer crystalline materials with specific topologies and functionalities. For instance, the planar nature of the ligand can promote π-π stacking interactions between adjacent complexes, further stabilizing the supramolecular architecture.

Catalytic Applications of Metal Complexes Derived from the Compound

Transition metal complexes derived from thiazole-containing Schiff bases have demonstrated significant potential in catalysis. nih.gov Metal complexes of this compound are expected to exhibit similar catalytic activity due to the stable coordination environment provided by the ligand, which can stabilize various oxidation states of the metal center.

These complexes could function as catalysts in a variety of organic transformations. For example, they have been investigated for oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. The metal center acts as the active site, while the ligand framework modulates its reactivity and selectivity. Other potential catalytic applications include cross-coupling reactions, reduction of ketones, and hydrosilation, which are common applications for transition metal complexes featuring Schiff base ligands.

Building Block in Organic Materials Chemistry

Beyond coordination chemistry, this compound serves as a versatile building block for creating novel organic materials with tailored properties, particularly in the fields of polymer science and optoelectronics.

Precursor for Advanced Polymer Synthesis

The bifunctional nature of this compound, possessing both a primary amine and an aldehyde group, makes it an ideal monomer for polycondensation reactions. The reaction between the amino group of one monomer and the aldehyde group of another can form a polyimine (or polyschiff base), a class of polymers known for their thermal stability and interesting electronic properties.

The general reaction for this polymerization is: n (H₂N-R-CHO) → [-N=CH-R-]n + n H₂O

The resulting polymer would feature a conjugated backbone incorporating the thiazole and phenyl rings, which could impart useful electronic and optical properties. The properties of the final polymer, such as solubility, thermal stability, and conductivity, could be tuned by modifying the reaction conditions or by copolymerization with other monomers.

Scaffolding for Optoelectronic Materials (e.g., Fluorescent Probes, Dyes)

The 2-phenylthiazole (B155284) core is an important chromophore, and its derivatives are widely used as building blocks for materials with applications in optoelectronic technologies. mdpi.com The structurally analogous 2-(2′-aminophenyl)benzothiazole is a well-studied fluorescent core that exhibits interesting photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.gov This process leads to a large Stokes shift, which is a desirable property for fluorescent probes and dyes.

Given its structural similarity, this compound is expected to possess favorable photophysical properties. It can serve as a scaffold for designing fluorescent sensors for various analytes, including metal ions and biomolecules. mdpi.com The coordination of metal ions to the N,N'-chelating site can significantly modulate the fluorescence properties of the molecule, allowing for "turn-on" or "turn-off" sensing mechanisms. researchgate.net

Furthermore, thiazole-carbaldehyde derivatives are being explored as building blocks for Covalent Organic Frameworks (COFs) with applications in fluorescence sensing. nih.gov The aldehyde group provides a reactive handle to incorporate the fluorescent thiazole unit into a porous, crystalline framework, creating materials with high sensitivity and selectivity for detecting analytes like heavy metal ions. nih.gov The inherent fluorescence of the 2-(2-Amino-phenyl)-thiazole unit makes it a promising candidate for the development of advanced dyes and probes for bioimaging and environmental monitoring. nih.govnih.gov

Table 2: Potential Optoelectronic Applications of this compound

| Application | Relevant Functional Groups | Underlying Principle |

|---|---|---|

| Fluorescent Probes | Amino and Thiazole-N (Chelation Site) | Modulation of fluorescence (quenching or enhancement) upon metal ion binding. |

| Organic Dyes | Conjugated π-system of the entire molecule | Absorption and emission of light in the visible spectrum. |

| Luminescent COFs | Carbaldehyde group (for framework synthesis) | Incorporation of a fluorescent building block into a porous, stable structure for sensing applications. |

Components in Organic Frameworks